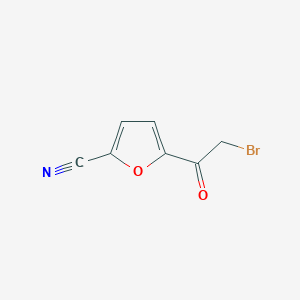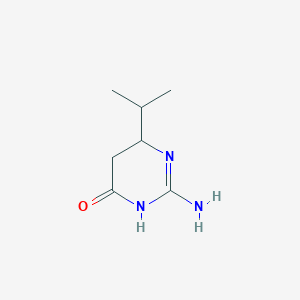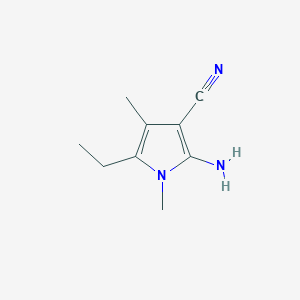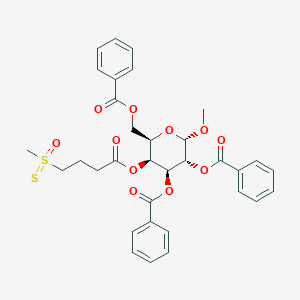![molecular formula C12H14FNO2 B12863289 [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)
[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid is a compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluorobenzaldehyde with pyrrolidine to form an intermediate, which is then reacted with bromoacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound may be used to study the effects of fluorinated phenyl groups on biological activity. It can serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be explored as a lead compound for the development of new drugs targeting specific receptors or enzymes .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings .
Wirkmechanismus
The mechanism of action of [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid involves its interaction with specific molecular targets. The fluorinated phenyl group may enhance binding affinity to certain receptors or enzymes, while the pyrrolidine ring can contribute to the overall stability and bioavailability of the compound . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid: Unique due to the presence of the 4-fluorophenyl group.
[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetic acid: Similar structure but with a chlorine atom instead of fluorine.
[2-(4-Methylphenyl)pyrrolidin-1-yl]acetic acid: Contains a methyl group instead of fluorine.
[2-(4-Nitrophenyl)pyrrolidin-1-yl]acetic acid: Features a nitro group on the phenyl ring.
Uniqueness
The presence of the 4-fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C12H14FNO2 |
|---|---|
Molekulargewicht |
223.24 g/mol |
IUPAC-Name |
2-[2-(4-fluorophenyl)pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C12H14FNO2/c13-10-5-3-9(4-6-10)11-2-1-7-14(11)8-12(15)16/h3-6,11H,1-2,7-8H2,(H,15,16) |
InChI-Schlüssel |
YHHQVPJUXBGVQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)CC(=O)O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-2-bromovinyl]-1,3-dichlorobenzene](/img/structure/B12863218.png)
![2-Chloro-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12863230.png)











